molecular formula C9H5BrClN B592040 7-Bromo-6-chloroisoquinoline CAS No. 1307316-83-1

7-Bromo-6-chloroisoquinoline

Cat. No.: B592040
CAS No.: 1307316-83-1
M. Wt: 242.5
InChI Key: KZOSCZXUHGBLMP-UHFFFAOYSA-N
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Description

7-Bromo-6-chloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₅BrClN. It is a derivative of isoquinoline, featuring bromine and chlorine substituents at the 7th and 6th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloroisoquinoline typically involves halogenation reactions. One common method includes the bromination and chlorination of isoquinoline derivatives. For instance, the compound can be synthesized by reacting isoquinoline with bromine and chlorine in the presence of suitable catalysts and solvents .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-chloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can produce different isoquinoline derivatives .

Mechanism of Action

The mechanism by which 7-Bromo-6-chloroisoquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

  • 7-Bromoisoquinoline
  • 7-Bromo-1-chloroisoquinoline
  • 7-Bromo-6-fluoroisoquinoline
  • 7-Bromo-6-methoxyisoquinoline

Comparison: Compared to its analogs, 7-Bromo-6-chloroisoquinoline is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly affect its chemical reactivity and biological activity. For instance, the presence of both halogens at the 6th and 7th positions can enhance its electrophilic properties, making it more reactive in substitution reactions .

Properties

IUPAC Name

7-bromo-6-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOSCZXUHGBLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307316-83-1
Record name 7-bromo-6-chloroisoquinoline
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